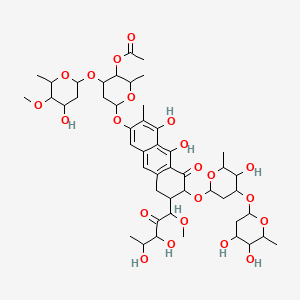
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihidroxi-3-(4-hidroxifenil)-6-metil-4a,5,6,7,8,8a-hexahidrocromen-4-ona es un compuesto orgánico complejo conocido por su estructura química única y posibles aplicaciones en diversos campos científicos. Este compuesto pertenece a la clase de los flavonoides, que son conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5,7-Dihidroxi-3-(4-hidroxifenil)-6-metil-4a,5,6,7,8,8a-hexahidrocromen-4-ona generalmente implica múltiples pasos, incluyendo la formación del núcleo de cromenona y la posterior funcionalización. Las rutas sintéticas comunes pueden involucrar el uso de materiales de partida como fenoles y aldehídos, seguido de reacciones de ciclización e hidroxilación en condiciones controladas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y la limitada demanda comercial. La síntesis a gran escala requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como el desarrollo de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
5,7-Dihidroxi-3-(4-hidroxifenil)-6-metil-4a,5,6,7,8,8a-hexahidrocromen-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: El compuesto puede reducirse para formar derivados dihidro.
Sustitución: Los grupos hidroxilo fenólicos pueden participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales propiedades antioxidantes y antiinflamatorias.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades, incluyendo el cáncer y los trastornos cardiovasculares.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 5,7-Dihidroxi-3-(4-hidroxifenil)-6-metil-4a,5,6,7,8,8a-hexahidrocromen-4-ona implica su interacción con diversos objetivos moleculares y vías. Puede ejercer sus efectos a través de:
Actividad antioxidante: Eliminación de radicales libres y reducción del estrés oxidativo.
Inhibición enzimática: Inhibición de enzimas como las protein-tirosina quinasas y las topoisomerasas, que están involucradas en el crecimiento y proliferación celular.
Modulación del receptor de estrógeno: Actuando como un fitoestrógeno y modulando la actividad del receptor de estrógeno.
Comparación Con Compuestos Similares
Compuestos Similares
Genisteína: 5,7-Dihidroxi-3-(4-hidroxifenil)cromen-4-ona, conocida por sus propiedades antioxidantes y anticancerígenas.
Daidzeína: 7-Hidroxi-3-(4-hidroxifenil)cromen-4-ona, otra isoflavona con actividades biológicas similares.
Singularidad
5,7-Dihidroxi-3-(4-hidroxifenil)-6-metil-4a,5,6,7,8,8a-hexahidrocromen-4-ona es única debido a su estructura química específica, que le confiere propiedades físicas y químicas distintas. Su grupo metilo adicional y el núcleo de hexahidrocromenona lo diferencian de otros flavonoides, lo que podría conducir a actividades y aplicaciones biológicas únicas.
Propiedades
Fórmula molecular |
C16H18O5 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-5,7-8,12-15,17-19H,6H2,1H3 |
Clave InChI |
RYKWNZPHZJWZON-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)








![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)



